3-(2-Bromoethyl)-1-methylpiperidine
Description
Precise Chemical Nomenclature and Isomeric Considerations of 3-(2-Bromoethyl)-1-methylpiperidine
The systematic IUPAC name for the compound is this compound. It possesses the molecular formula C8H16BrN. The structure features a piperidine (B6355638) ring with a methyl group attached to the nitrogen atom (position 1) and a 2-bromoethyl group at position 3 of the ring.
Due to the presence of a chiral center at the C3 position of the piperidine ring, this compound can exist as a pair of enantiomers: (R)-3-(2-Bromoethyl)-1-methylpiperidine and (S)-3-(2-Bromoethyl)-1-methylpiperidine. The specific stereochemistry can significantly influence its biological activity and chemical reactivity, a common theme in the study of substituted piperidines. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Not explicitly found, but related structures exist. | C8H16BrN | 206.12 |
| 1-(2-Bromoethyl)-3-methylpiperidine | 1248747-21-8 | C8H16BrN | 206.12 bldpharm.com |
| 4-(2-Bromoethyl)-1-methylpiperidine | EVT-13738811 (EvitaChem Catalog Number) | C8H16BrN | 206.12 evitachem.com |
| 2-(2-Bromoethyl)-1-methylpiperidine (B13617714) hydrobromide | Not explicitly found for the free base, but the hydrobromide salt has MDL number MFCD09864560 | C8H17Br2N (for the hydrobromide) | 287.04 (for the hydrobromide) sigmaaldrich.com |
| 3-(Bromomethyl)-1-methylpiperidine hydrobromide | Not explicitly found for the free base, but the hydrobromide salt has MDL number MFCD00101673 | C7H15Br2N (for the hydrobromide) | 273.01 (for the hydrobromide) sigmaaldrich.com |
| tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate | Not explicitly found for the free base, but the carboxylate has MDL number MFCD06410599 | C12H22BrNO2 | 292.21 sigmaaldrich.com |
Contextual Significance within Heterocyclic Chemistry Research
Heterocyclic compounds are of paramount importance in the pharmaceutical industry, with piperidine-based structures being one of the most prevalent motifs. ajchem-a.com The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant endeavor in modern organic chemistry. nih.govajchem-a.com
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the bromoethyl group provides a reactive handle for various chemical transformations. For instance, the bromine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is fundamental to building molecular complexity and accessing novel chemical entities.
Research has shown that related 2-(ω-haloalkyl)piperidines are precursors for the synthesis of indolizidines, a class of alkaloids with interesting biological properties. researchgate.net For example, the conjugate addition of 2-(2-bromoethyl)piperidine (B1277137) hydrobromide to acrylates, followed by intramolecular cyclization, can lead to the formation of indolizidine skeletons. researchgate.net While this specific reaction has been reported for the 2-substituted isomer, the underlying principles of reactivity can be extrapolated to the 3-substituted analogue, highlighting its potential in constructing bicyclic nitrogen-containing heterocycles.
Current Research Landscape and Emerging Trends in Substituted Piperidine Chemistry
The field of substituted piperidine chemistry is dynamic and continually evolving. Current research focuses on several key areas:
Development of Novel Synthetic Methods: There is a continuous drive to develop more efficient, stereoselective, and environmentally friendly methods for piperidine synthesis. nih.govajchem-a.com This includes catalytic hydrogenations of pyridine (B92270) derivatives, intramolecular cyclizations of acyclic precursors, and multicomponent reactions. nih.govorganic-chemistry.org Green chemistry principles, such as the use of water as a solvent and non-toxic catalysts, are also gaining prominence. ajchem-a.com
Structure-Based Drug Design: Advances in computational chemistry and structural biology have enabled the rational design of substituted piperidines as potent and selective ligands for various biological targets. nih.gov By understanding the three-dimensional interactions between a piperidine-based ligand and its protein target, chemists can design molecules with improved efficacy and pharmacokinetic properties. nih.gov
Exploration of New Biological Activities: Researchers are constantly exploring the therapeutic potential of novel substituted piperidines in a wide range of disease areas, including neurodegenerative disorders, cancer, and infectious diseases. ajchem-a.comd-nb.info The piperidine scaffold's ability to present substituents in a well-defined three-dimensional arrangement makes it an attractive starting point for the discovery of new bioactive compounds. lifechemicals.com
Structure
3D Structure
Properties
Molecular Formula |
C8H16BrN |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
3-(2-bromoethyl)-1-methylpiperidine |
InChI |
InChI=1S/C8H16BrN/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7H2,1H3 |
InChI Key |
URYHQXCCXKIJNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CCBr |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 2 Bromoethyl 1 Methylpiperidine
Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety
The bromoethyl group of 3-(2-bromoethyl)-1-methylpiperidine features a primary carbon atom bonded to a good leaving group (bromide), making it highly susceptible to nucleophilic substitution reactions. These reactions typically proceed via a bimolecular (S_N2) mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide ion is simultaneously displaced. pearson.com The rate of these reactions is dependent on the concentration of both the piperidine (B6355638) substrate and the incoming nucleophile. libretexts.org
A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse set of functionalized piperidine derivatives. Common nucleophiles include:
Amines and Azides: Reaction with primary or secondary amines, or with sodium azide, can introduce nitrogen-containing functional groups.
Alkoxides and Hydroxides: The use of alkoxides (e.g., sodium methoxide) or hydroxide (B78521) ions leads to the formation of ethers and alcohols, respectively.
Thiols and Thiolates: These sulfur-based nucleophiles can be used to synthesize the corresponding thioethers.
Cyanide: The introduction of a cyano group provides a versatile handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
The general scheme for these substitutions is presented below:
Scheme 1: General Nucleophilic Substitution at the Bromoethyl Group
(Image is a placeholder representation)
The efficiency of these substitution reactions is influenced by standard factors such as the choice of solvent, reaction temperature, and the strength of the nucleophile. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for S_N2 reactions.
A significant competing reaction is intramolecular cyclization, where the piperidine nitrogen acts as an internal nucleophile to displace the bromide, forming a bicyclic quaternary ammonium (B1175870) salt (an indolizidinium or quinolizidinium derivative, depending on the ring formed). This process is highly dependent on reaction conditions and the relative concentrations of external nucleophiles.
Electrophilic and Nucleophilic Reactions at the Piperidine Nitrogen Atom
The nitrogen atom in the 1-methylpiperidine (B42303) ring is a tertiary amine, which defines its reactivity. It possesses a lone pair of electrons, making it both nucleophilic and basic.
As a Nucleophile: The piperidine nitrogen can react with various electrophiles. A key example of this reactivity is the conjugate addition (or aza-Michael reaction) to α,β-unsaturated carbonyl compounds. While direct studies on this compound are not prevalent, research on the closely related analog, 2-(2-bromoethyl)piperidine (B1277137), demonstrates this capability. This analog undergoes conjugate addition to methyl and ethyl acrylate (B77674) in the presence of a base like triethylamine (B128534), yielding β-amino esters. researchgate.net This suggests that the nitrogen of this compound would react similarly with suitable Michael acceptors.
Table 1: Representative Nucleophilic Addition of a Piperidine Analog
| Piperidine Derivative | Electrophile | Product | Reference |
|---|---|---|---|
| 2-(2-bromoethyl)piperidine | Methyl Acrylate | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | researchgate.net |
As a Base: The tertiary amine can act as a proton acceptor. Its pKaH value is expected to be characteristic of similar tertiary amines, making it a moderately strong base capable of deprotonating acids or participating in acid-base catalysis. ambeed.com
Reactions with Electrophiles: The nitrogen can also be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide derivative.
Transformations at the Piperidine Ring Carbons
Direct functionalization of the carbon atoms of the saturated piperidine ring in this compound is generally challenging. The C-H bonds of the ring are typically unreactive towards most electrophiles and nucleophiles unless activated by adjacent functional groups. In the absence of such activating groups (like carbonyls), reactions at the ring carbons usually require harsh conditions or specialized reagents, such as those used in free-radical halogenation. No specific literature detailing such transformations on this particular compound has been prominently reported.
Mechanistic Pathways of Key Transformation Reactions (e.g., Bond Formation, Rearrangement Processes)
The primary reactions of this compound follow well-established mechanistic pathways.
S_N2 Mechanism: As discussed in section 3.1, intermolecular nucleophilic substitution at the bromoethyl side chain proceeds via a classic S_N2 pathway. This involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. pearson.com
Intramolecular S_N2 (N-Alkylation): A competing and important pathway is the intramolecular reaction where the piperidine nitrogen attacks the bromoethyl group. This results in the formation of a bicyclic azaspiro compound. The mechanism is an intramolecular S_N2 reaction, leading to a strained, fused-ring system. The feasibility of this reaction depends on the thermodynamic stability of the resulting ring system (Baldwin's rules).
Aza-Michael Addition: The reaction of the piperidine nitrogen with an activated alkene, as described in section 3.2, follows the aza-Michael addition mechanism. The nucleophilic nitrogen attacks the β-carbon of the α,β-unsaturated system, generating a resonance-stabilized enolate intermediate. This intermediate is then protonated (typically by the solvent or during workup) to yield the final β-amino carbonyl compound. researchgate.net
Rearrangement Processes: While not widely reported for this specific molecule, similar structures can undergo rearrangement. For instance, the formation of bicyclic azetidinium intermediates from related compounds can lead to ring-opening by nucleophiles, resulting in stereodefined piperidine derivatives. clockss.org Such pathways could potentially be initiated from this compound under specific conditions, leading to rearranged products.
Stereoselectivity and Enantiocontrol in Reactions of this compound
The starting material, this compound, is achiral. However, its reactions can lead to the formation of new stereocenters, making stereoselectivity an important consideration.
Formation of a New Stereocenter: A reaction that modifies the substituent at the 3-position or introduces a new chiral element can create a stereocenter. For example, if a nucleophilic substitution on the bromoethyl chain introduces a group that makes the C-3 atom a chiral center, the product will be a racemic mixture of two enantiomers, as the initial attack on the achiral substrate is equally likely from either face.
Diastereoselectivity: If this compound reacts with a chiral reagent, the formation of diastereomers is possible. The transition states leading to the different diastereomers will have different energies, often resulting in one diastereomer being formed in excess.
Enantiocontrol: Achieving enantiocontrol in reactions of this substrate would require the use of a chiral catalyst or a chiral auxiliary. These methods can create an asymmetric environment that favors the formation of one enantiomer over the other. While the principles of stereoselective synthesis are well-developed, their specific application to this compound is not extensively documented in readily available literature. The development of stereoselective reactions would be crucial for its application in the synthesis of enantiomerically pure pharmaceutical agents. nih.gov
Structural Modifications and Derivatization of the 3 2 Bromoethyl 1 Methylpiperidine Scaffold
Synthesis of Positional Isomers and Related Piperidine (B6355638) Derivatives with Varying Substituents
The biological activity of piperidine-containing molecules is often highly dependent on the substitution pattern of the piperidine ring. Consequently, the synthesis of positional isomers of 3-(2-bromoethyl)-1-methylpiperidine and related derivatives with diverse substituents is a key area of research.
The synthesis of positional isomers, such as 2-(2-bromoethyl)-1-methylpiperidine (B13617714) and 4-(2-bromoethyl)-1-methylpiperidine, can be achieved through various synthetic routes. For instance, the synthesis of 2-(2-chloroethyl)-1-methylpiperidine (B1622540) hydrochloride, a closely related derivative, has been reported to proceed via the reaction of 1-methylpiperidine (B42303) with 2-chloroethanol (B45725) in the presence of an acid catalyst. A similar strategy could be envisioned for the bromo-analogue. The synthesis of thioridazine, a phenothiazine (B1677639) antipsychotic, involves the preparation of 2-(2-chloroethyl)-1-methylpiperidine as a key intermediate. wikipedia.org This is accomplished by the alkylation of 2-picoline with formaldehyde (B43269) to give 2-pyridineethanol, followed by quaternization with methyl iodide and subsequent catalytic hydrogenation. wikipedia.org
The functionalization of the piperidine ring at various positions allows for the introduction of a wide array of substituents. Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective functionalization of the piperidine ring to generate analogues with substituents at the C2, C3, or C4 positions. rsc.org The regioselectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. rsc.org For example, C-H functionalization of N-Boc-piperidine with specific rhodium catalysts can lead to 2-substituted analogues, while different catalytic systems can direct the functionalization to the C4 position. rsc.org 3-Substituted analogues have been prepared indirectly through the cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. rsc.org
Furthermore, multicomponent reactions and cyclization strategies provide efficient access to polysubstituted piperidine derivatives. rsc.org For example, a series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared through a multi-step synthesis involving a conjugate addition of phenylboronic acid to a dihydropyridinone, followed by homologation and introduction of various amino moieties. acs.orgd-nb.infonih.gov
| Positional Isomer/Derivative | Synthetic Approach | Key Features | Reference(s) |
| 2-(2-Chloroethyl)-1-methylpiperidine | Reaction of 1-methylpiperidine with 2-chloroethanol | Provides access to 2-substituted piperidines. | |
| 2-(2-Chloroethyl)-1-methylpiperidine | From 2-picoline via 2-pyridineethanol | Intermediate in the synthesis of thioridazine. | wikipedia.org |
| 2-Substituted Piperidines | Rhodium-catalyzed C-H functionalization | Catalyst and protecting group control regioselectivity. | rsc.org |
| 4-Substituted Piperidines | Rhodium-catalyzed C-H functionalization | Catalyst and protecting group control regioselectivity. | rsc.org |
| 3-Substituted Piperidines | Cyclopropanation of tetrahydropyridine (B1245486) and ring-opening | Indirect route to 3-functionalized piperidines. | rsc.org |
| 4-(2-Aminoethyl)piperidine Derivatives | Multi-step synthesis from dihydropyridinones | Leads to σ1 receptor ligands. | acs.orgd-nb.infonih.gov |
Derivatives with Modified Bromoethyl Side Chain (e.g., elongation, branching, halogen exchange)
Modification of the bromoethyl side chain of this compound offers another avenue for structural diversification, enabling the exploration of the impact of side chain length, branching, and the nature of the halogen on biological activity.
Elongation: The length of the side chain can be extended. For example, the synthesis of 1-(3-bromopropyl)-3-methylpiperidine demonstrates the elongation of the side chain by one carbon atom. bldpharm.com Similarly, 4-(3-bromopropyl)-1-methylpiperidine (B3188092) has also been synthesized. bldpharm.com These elongated derivatives can be prepared through appropriate alkylation reactions.
Branching: The introduction of branching on the side chain can significantly alter the steric and electronic properties of the molecule. For instance, the synthesis of cis-2-(2-bromo-1,1-dimethylethyl)azetidines, which can be transformed into stereodefined 4-substituted piperidines, showcases a branched side chain precursor. clockss.org
Halogen Exchange: The bromine atom in the side chain can be replaced by other halogens, such as chlorine or iodine. The synthesis of 2-(2-chloroethyl)-1-methylpiperidine hydrochloride is a well-documented example of a chloro derivative. sigmaaldrich.comontosight.ai This halogen exchange can influence the reactivity of the side chain in subsequent nucleophilic substitution reactions and may also impact the pharmacokinetic properties of the molecule. The synthesis of 3-(2-chloroethyl)-1-methylpiperidine (B13564077) has also been reported. chemscene.com
| Side Chain Modification | Example Compound | Synthetic Strategy | Significance | Reference(s) |
| Elongation | 1-(3-Bromopropyl)-3-methylpiperidine | Alkylation with a 1,3-dihalopropane derivative. | Alters the distance between the piperidine ring and a potential binding partner. | bldpharm.com |
| Elongation | 4-(3-Bromopropyl)-1-methylpiperidine | Alkylation with a 1,3-dihalopropane derivative. | Explores structure-activity relationships related to side chain length. | bldpharm.com |
| Branching | Stereodefined 4-substituted piperidines from cis-2-(2-bromo-1,1-dimethylethyl)azetidines | Ring transformation of a branched azetidine (B1206935) precursor. | Introduces steric bulk and can influence conformational preferences. | clockss.org |
| Halogen Exchange | 2-(2-Chloroethyl)-1-methylpiperidine | Reaction with chloro-containing reagents. | Modifies the reactivity of the side chain and can affect physicochemical properties. | sigmaaldrich.comontosight.ai |
| Halogen Exchange | 3-(2-Chloroethyl)-1-methylpiperidine | Not detailed in the provided context, but likely through similar halogenation methods. | Provides an alternative reactive handle for further derivatization. | chemscene.com |
Chiral Derivatives and Enantioselective Synthesis of this compound
The presence of a stereocenter at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. Therefore, the development of enantioselective synthetic methods to access single enantiomers of this compound and its derivatives is of paramount importance.
Several strategies have been developed for the enantioselective synthesis of 3-substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine (B92270) derivatives has been reported to provide access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to chiral 3-substituted piperidines. acs.orgnih.govorganic-chemistry.org This method has been applied to the formal synthesis of clinically used materials like Preclamol. acs.orgnih.gov
Another approach involves a catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts. This method yields enantioenriched 2-substituted 3-bromopiperidines, which can then be transformed into 3-substituted piperidines via a silver salt-mediated rearrangement. rsc.org This strategy has also been successfully applied to the synthesis of Preclamol. rsc.org
The synthesis of optically pure 3-methyl-1,2,3,4-tetrahydroisoquinolines, which share a similar chiral 3-substituted heterocyclic core, has been achieved through a super acid-induced cyclization of a chiral precursor. nih.gov Such methodologies could potentially be adapted for the enantioselective synthesis of 3-substituted piperidines.
| Enantioselective Method | Key Transformation | Resulting Product | Significance | Reference(s) |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | Carbometalation of a dihydropyridine (B1217469) | Enantioenriched 3-substituted tetrahydropyridines | Provides access to a wide variety of chiral 3-piperidines. | acs.orgnih.govorganic-chemistry.org |
| Catalytic Enantioselective Bromocyclization | Bromoaminocyclization of olefinic amides | Enantioenriched 2-substituted 3-bromopiperidines | Can be converted to chiral 3-substituted piperidines. | rsc.org |
| Super Acid-Induced Cyclization | Pummerer-type cyclization of a chiral precursor | Optically pure 3-methyl-1,2,3,4-tetrahydroisoquinolines | Demonstrates a strategy for creating chiral 3-substituted heterocycles. | nih.gov |
Conformational Analysis of this compound and its Derivatives
The conformational equilibrium of N-methylpiperidine itself has been studied extensively. The equatorial conformer, where the methyl group is in the equatorial position, is generally more stable than the axial conformer. rsc.orgrsc.org This preference is influenced by steric interactions.
For substituted piperidines, the conformational preferences are a result of a complex interplay of steric and stereoelectronic effects. In the case of this compound, both the N-methyl group and the 3-(2-bromoethyl) group can adopt either an axial or an equatorial position, leading to a mixture of conformers in equilibrium. The preferred conformation will depend on the minimization of steric clashes and the influence of electronic interactions, such as hyperconjugation and dipole-dipole interactions. researchgate.net
Computational studies and NMR spectroscopy are powerful tools for investigating the conformational behavior of piperidine derivatives. For example, a systematic survey of a series of diversely substituted and protected fluorinated piperidines using NMR spectroscopy and DFT calculations revealed that solvation and solvent polarity play a major role in their conformational preferences, in addition to established delocalization forces. researchgate.net The conformational analysis of N-substituted 2-arylpiperidines has shown that the hybridization of the nitrogen atom (sp³ vs. sp²) can lead to a switch in the preferred conformation of the aryl group from equatorial to axial due to allylic strain. nih.gov
The conformation of the N-substituent itself is also crucial for biological activity. Studies on (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists have shown that the potency and receptor subtype selectivity are governed by the conformation of the N-substituent. nih.gov
| Aspect of Conformational Analysis | Key Findings | Methods Used | Relevance | Reference(s) |
| N-Methylpiperidine Equilibrium | The equatorial conformer of the N-methyl group is more stable. | Kinetically controlled protonation, NMR spectroscopy. | Provides a baseline for understanding more complex derivatives. | rsc.orgrsc.org |
| Substituted Piperidines | Conformational preferences are influenced by steric and electronic effects, including solvation. | NMR spectroscopy, DFT calculations. | Understanding the factors that control the 3D shape of the molecule. | researchgate.net |
| N-Substituent Conformation | The conformation of the N-substituent is critical for biological activity and receptor selectivity. | X-ray crystallography, molecular modeling, SAR studies. | Guides the design of derivatives with improved pharmacological profiles. | nih.gov |
| Allylic Strain | Can be used to control the regiochemical and stereochemical outcome of reactions and influence conformational space. | NMR coupling constant analysis, computational modeling. | A strategic element in the design of diverse piperidine libraries. | nih.gov |
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Insights
High-Resolution Spectroscopic Characterization (e.g., Advanced Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, Vibrational Spectroscopy)
High-resolution spectroscopic methods are fundamental for the definitive structural confirmation of 3-(2-Bromoethyl)-1-methylpiperidine.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed blueprint of the molecule's proton and carbon framework. In advanced NMR studies, techniques such as 2D-NMR (COSY, HSQC, HMBC) would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity between the 1-methylpiperidine (B42303) ring and the 2-bromoethyl side chain.
High-Resolution Mass Spectrometry (HRMS) provides an exact measurement of the molecule's mass, allowing for the verification of its elemental composition. This technique is crucial for distinguishing this compound from any potential isomers or isobaric impurities, thereby confirming its molecular formula.
Vibrational Spectroscopy , encompassing Infrared (IR) and Raman techniques, probes the vibrational frequencies of the molecule's covalent bonds. The spectra would be characterized by specific bands corresponding to the C-H stretching and bending of the piperidine (B6355638) ring, the C-N bond vibrations, and the distinctive C-Br stretching frequency. These vibrational fingerprints are invaluable for structural verification and for studying intermolecular interactions.
X-ray Crystallography of this compound and its Salts/Complexes
X-ray crystallography provides unparalleled, definitive insight into the three-dimensional atomic arrangement of a compound in its crystalline state. While a crystal structure for the free base of this compound is not prominently available, analysis of its salts or complexes would be highly informative. Such an analysis would precisely determine bond lengths, bond angles, and torsional angles. It would also reveal the preferred conformation of the piperidine ring, which is typically a chair form, and the spatial orientation of the bromoethyl substituent. Furthermore, for its salts, crystallographic data would elucidate the intricate network of ionic interactions and hydrogen bonds that stabilize the crystal lattice.
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling serve as powerful predictive tools to complement experimental findings, offering a deeper understanding of the molecule's behavior at an electronic level.
Density Functional Theory (DFT) Studies (e.g., HOMO-LUMO Analysis, Natural Bond Orbital Analysis)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the lone pair of the nitrogen atom, making it the center of nucleophilicity. The LUMO is expected to be associated with the antibonding orbital of the C-Br bond, identifying this as the site susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) Analysis provides a quantitative description of bonding interactions and charge distribution. NBO analysis would likely reveal the polarization of the C-Br bond, with a significant partial positive charge on the carbon atom, rendering it electrophilic, and a partial negative charge on the bromine atom, making it a good leaving group.
Conformational Landscapes and Energy Minimization
The conformational flexibility of this compound, particularly the piperidine ring and the rotatable bromoethyl side chain, can be explored through computational energy minimization. These calculations can map the potential energy surface to identify the most stable, low-energy conformations. It is expected that the chair conformation of the piperidine ring with the substituent in an equatorial position would be energetically favored to minimize steric hindrance.
Reaction Pathway and Transition State Computations
Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. By mapping the reaction coordinates and calculating the energies of reactants, products, and transition states, the activation energy barriers for various pathways can be determined. This is particularly valuable for studying nucleophilic substitution reactions at the bromoethyl side chain or intramolecular cyclization reactions, providing insights into reaction feasibility and kinetics.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time, capturing the conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. MD simulations can be used to study the flexibility of the piperidine ring, the rotational dynamics of the side chain, and the solvation structure around the molecule, providing a more realistic understanding of its behavior in solution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
